Bromoacetaldehyde diethyl acetal

Catalog No.
S662277
CAS No.
2032-35-1
M.F
C6H13BrO2
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetaldehyde diethyl acetal

CAS Number

2032-35-1

Product Name

Bromoacetaldehyde diethyl acetal

IUPAC Name

2-bromo-1,1-diethoxyethane

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3

InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N

SMILES

CCOC(CBr)OCC

Synonyms

2-Bromo-1,1-diethoxy-ethane; 1,1-Diethoxy-2-bromoethane; 1-Bromo-2,2-diethoxyethane; Bromacetal; α-Bromoacetaldehyde Diethyl Acetal; NSC 8036;

Canonical SMILES

CCOC(CBr)OCC

Synthesis of Pharmaceuticals:

  • Antibiotics: Bromoacetaldehyde diethyl acetal serves as a crucial building block in the synthesis of various antibiotics, including erythromycin and cephalosporins. These antibiotics are essential in treating bacterial infections [].

Pharmaceutical Intermediates:

  • Beyond complete drug molecules, bromoacetaldehyde diethyl acetal plays a role in the production of pharmaceutical intermediates. These are compounds used in the synthesis of various medications, acting as essential building blocks or reagents [].

Synthesis of Other Organic Compounds:

  • Bromoacetaldehyde diethyl acetal finds application beyond pharmaceuticals. It participates in the synthesis of numerous organic compounds, including methylthio imidazole and chlorpheniramine, a medication used for allergies and the common cold [].

Synthetic Building Block:

  • The core function of bromoacetaldehyde diethyl acetal in research lies in its role as a synthetic building block. Its structure allows it to be incorporated into various organic molecules, enabling the creation of complex and diverse structures with specific functionalities [].

Bromoacetaldehyde diethyl acetal is a chemical compound with the molecular formula C₆H₁₃BrO₂ and a CAS number of 2032-35-1. It is characterized by the presence of a bromo group and an acetal functional group, making it a versatile intermediate in organic synthesis. This compound appears as a colorless to light yellow liquid and is known for its distinctive odor. It is soluble in organic solvents and exhibits flammability, necessitating careful handling due to its toxicological properties, including irritation to skin and eyes, as well as potential toxicity if inhaled or ingested .

Typical of aldehydes and acetals. Notably, it can undergo hydrolysis to regenerate bromoacetaldehyde in the presence of water. Additionally, it reacts with anhydrous trimethylamine to form glycine betaine aldehyde, showcasing its utility in synthesizing more complex molecules . The compound can also engage in reactions with thiophenols, indicating its potential in forming thioether linkages .

Bromoacetaldehyde diethyl acetal can be synthesized through several methods:

  • Acetalization Reaction: This involves the reaction of bromoacetaldehyde with ethanol in the presence of an acid catalyst. This method typically yields high purity products.
  • Reflux Method: Bromoacetaldehyde is refluxed with diethyl acetal under acidic conditions to facilitate the formation of the acetal.
  • Direct Bromination: Starting from diethyl acetal, bromination can be performed to introduce the bromo group directly into the molecule.

These methods highlight the compound's accessibility for use as a synthetic building block in organic chemistry .

Bromoacetaldehyde diethyl acetal serves primarily as a synthetic building block in organic chemistry. Its applications include:

  • Synthesis of Antibiotics: It is notably used in the synthesis of antibiotics such as erythromycin .
  • Intermediate for Pharmaceuticals: The compound can be utilized to create various pharmaceutical intermediates due to its reactive aldehyde functionality.
  • Chemical Research: It is employed in research settings for studying reaction mechanisms involving acetals and aldehydes.

Interaction studies involving bromoacetaldehyde diethyl acetal focus on its reactivity with different nucleophiles, including amines and thiols. These interactions can lead to the formation of various derivatives that are relevant in pharmaceutical chemistry. The compound's ability to form adducts with biologically relevant molecules suggests potential applications in drug design and development .

Bromoacetaldehyde diethyl acetal shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaKey Features
AcetaldehydeC₂H₄OSimple aldehyde; highly reactive
Diethyl AcetalC₆H₁₄O₂Non-toxic; used as a solvent
BromoacetoneC₃H₇BrOSimilar bromo group; used in organic synthesis
Ethyl AcetateC₄H₈O₂Ester; commonly used solvent

Bromoacetaldehyde diethyl acetal is unique due to its combination of both bromo and acetal functionalities, which allows it to participate in diverse

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.54%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (86.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (63.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (84.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (15.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2032-35-1

Wikipedia

Bromoacetaldehyde diethyl acetal

General Manufacturing Information

Ethane, 2-bromo-1,1-diethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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